Hesperetin

描述

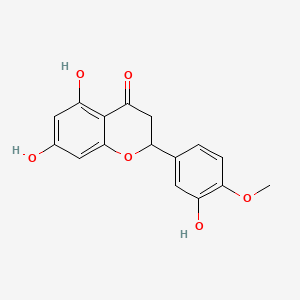

Hesperetin is a flavanone, a type of flavonoid, predominantly found in citrus fruits such as lemons and oranges. It is the aglycone form of hesperidin, which is a glycoside. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and cholesterol-lowering properties .

准备方法

Synthetic Routes and Reaction Conditions

Hesperetin can be synthesized through the hydrolysis of hesperidin. This process involves the use of acids such as sulfuric acid and methanol. The reaction typically occurs under reflux conditions, where hesperidin is dissolved in a mixture of acetic acid, sulfuric acid, and methanol, and heated to facilitate the hydrolysis .

Industrial Production Methods

Industrial production of this compound often involves the extraction of hesperidin from citrus peels, followed by its hydrolysis to produce this compound. The extraction process can utilize various methods, including maceration, Soxhlet extraction, and ultrasound-assisted extraction .

化学反应分析

Types of Reactions

Hesperetin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to form dihydrothis compound.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Dihydrothis compound.

Substitution: Acetylated derivatives of this compound.

科学研究应用

Cardiovascular Health

Hesperetin exhibits multiple cardiovascular protective properties, including:

- Antioxidant Activity : It mitigates oxidative stress, which is crucial in preventing cardiovascular diseases.

- Anti-inflammatory Effects : this compound reduces inflammation, contributing to improved vascular health.

- Regulation of Nitric Oxide : It enhances nitric oxide production, promoting vasodilation and better blood flow.

Recent studies indicate that this compound can be used as an adjunct therapy for cardiovascular diseases, demonstrating a selective inhibitory effect on cancer cells while sparing normal cells .

Neuroprotective Effects

Research has highlighted this compound's potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanisms include:

- Inhibition of Apoptosis : this compound prevents programmed cell death in neuronal cells.

- Reduction of Neuroinflammation : It lowers inflammatory markers associated with neurodegeneration.

A narrative review suggested that this compound could serve as a therapeutic agent for cerebral ischemia by targeting multiple pathways involved in neuronal protection .

Anticancer Properties

This compound has shown promise as an anticancer agent:

- Selective Cytotoxicity : It selectively targets cancer cells without affecting normal cells, making it a candidate for combination therapies with chemotherapy .

- Inhibition of Tumor Growth : Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Summary of Pharmacological Applications of this compound

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cardiovascular Health | Antioxidant, anti-inflammatory, vasodilation | Reduces risk factors for heart disease |

| Neuroprotection | Anti-apoptotic, anti-inflammatory | Potential treatment for Alzheimer's and Parkinson's |

| Anticancer | Selective cytotoxicity | Effective against multiple cancer types |

Dermatological Applications

This compound is increasingly being incorporated into skincare formulations due to its beneficial effects on skin health:

- Anti-aging Properties : Clinical trials have shown that products containing this compound improve skin elasticity and reduce wrinkles.

- Skin Barrier Function : It enhances the skin's barrier function and promotes hydration.

A recent clinical study demonstrated significant improvements in skin density and elasticity among participants using a this compound-infused product .

Table 2: Dermatological Benefits of this compound

| Benefit | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Anti-aging | Enhances collagen synthesis | Improved skin elasticity in clinical trials |

| Hydration | Strengthens skin barrier | Increased hydration levels observed |

Regenerative Medicine

This compound nanoparticles have been synthesized to enhance its bioavailability and therapeutic efficacy:

- Osteogenic Induction : Studies indicate that these nanoparticles promote bone regeneration.

- Anti-inflammatory Effects : They exhibit reduced inflammation in tissue repair processes.

Research findings suggest that this compound nanoparticles can significantly improve regenerative outcomes in various medical applications .

Table 3: Regenerative Medicine Applications of this compound Nanoparticles

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Bone Regeneration | Osteogenic induction | Enhanced bone healing in animal models |

| Tissue Repair | Anti-inflammatory | Reduced inflammation during healing processes |

作用机制

Hesperetin exerts its effects through several mechanisms:

Cholesterol-Lowering: It reduces the activity of acyl-coenzyme A:cholesterol acyltransferase genes and microsomal triglyceride transfer protein, leading to decreased cholesterol levels.

Antioxidant: It scavenges free radicals and reduces oxidative stress.

Anti-Inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes.

相似化合物的比较

Similar Compounds

Hesperidin: The glycoside form of hesperetin, found in citrus fruits.

Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties.

Quercetin: A flavonol with potent antioxidant activity.

Uniqueness of this compound

This compound is unique due to its specific molecular structure, which allows it to interact with various biological targets effectively. It has a higher solubility in organic solvents compared to hesperidin, making it more bioavailable and effective in certain applications .

生物活性

Hesperetin, a flavanone found predominantly in citrus fruits, has garnered significant attention due to its diverse biological activities. This article explores the mechanisms underlying its effects, supported by recent research findings and case studies.

This compound is characterized by its multiple reactive groups, including ketones, carbonyls, and hydroxyl groups, which contribute to its potent biological properties. The compound is known to undergo metabolic conversion from hesperidin (its glycosylated form) primarily through intestinal microbial action, leading to its bioavailability and subsequent therapeutic effects in various tissues .

Key Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Effects : this compound demonstrates significant radical scavenging capabilities, outperforming its glycosylated counterpart, hesperidin. It enhances endogenous antioxidant mechanisms by regulating the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) .

- Anti-inflammatory Properties : Research indicates that this compound effectively reduces neuroinflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It inhibits pro-inflammatory cytokines and mediators like TNF-α and IL-6 .

- Neuroprotective Effects : In experimental models, this compound has been shown to protect neuronal cells from oxidative stress and apoptosis, thereby mitigating cognitive decline associated with neurodegenerative conditions .

- Cardiovascular Benefits : this compound has vasodilatory effects and can modulate nitric oxide production, contributing to cardiovascular health. Studies have demonstrated its ability to inhibit angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation .

1. Neurodegenerative Diseases

A study involving human neuroblastoma SH-SY5Y cells indicated that this compound significantly reversed oxidative stress induced by rotenone, a model for Parkinson's disease. The compound protected over 50% of the cells at varying concentrations . Additionally, in a mouse model of Alzheimer's disease, this compound reduced cognitive dysfunction as measured by the Morris Water Maze test .

2. Antioxidant Activity

In vitro assays have shown that this compound possesses higher antioxidant activity than both hesperidin and hesperidin glucoside. Its effectiveness was confirmed through various antioxidant assays where it demonstrated enhanced radical scavenging activity .

3. Cardiovascular Health

Clinical trials have highlighted the impact of this compound on cardiovascular risk markers. For instance, one randomized controlled trial indicated that dietary intake of this compound-rich foods resulted in significant improvements in lipid profiles and inflammatory markers associated with cardiovascular diseases .

Data Tables

属性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274404, DTXSID70859446 | |

| Record name | hesperetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to light tan powder; Faint fatty vanillic aroma | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Soluble (in ethanol) | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

520-33-2, 69097-99-0 | |

| Record name | hesperetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hesperetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。